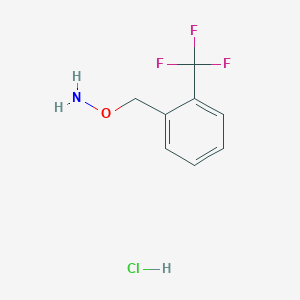

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWNCDJXXYTTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594709 | |

| Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215599-92-1 | |

| Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to O-(2-(Trifluoromethyl)benzyl)hydroxylamine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. The strategic placement of a trifluoromethyl group at the ortho position of the benzyl ring introduces unique electronic and steric properties that can profoundly influence the biological activity and pharmacokinetic profile of derivative compounds. This guide provides a comprehensive technical overview of this compound, including its synthesis, characterization, potential applications, and safety considerations. While direct literature on this specific isomer is not abundant, this document extrapolates from established chemical principles and data on analogous compounds to offer a robust working knowledge for researchers.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design. This is due to the unique properties conferred by the -CF3 group, including:

-

Increased Lipophilicity: Enhancing membrane permeability and oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the group resistant to metabolic degradation.

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly impact the pKa of nearby functional groups.

-

Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, potentially leading to enhanced binding affinity with biological targets.

O-benzylhydroxylamine and its derivatives are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules.[1] The hydrochloride salt form enhances stability and ease of handling.[2] In the context of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride, the ortho-CF3 group is anticipated to exert a pronounced influence on the reactivity of the hydroxylamine moiety and the overall physicochemical properties of the molecule.

Physicochemical Properties

Direct experimental data for O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is limited. However, we can infer its properties based on related compounds such as O-benzylhydroxylamine hydrochloride and O-(4-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride.

| Property | O-benzylhydroxylamine hydrochloride[2] | O-(4-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride[3] | O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride (Predicted) |

| CAS Number | 2687-43-6 | 321574-29-2 | Not assigned |

| Molecular Formula | C₇H₁₀ClNO | C₈H₉ClF₃NO | C₈H₉ClF₃NO |

| Molecular Weight | 159.61 g/mol | 227.61 g/mol | 227.61 g/mol |

| Appearance | White solid[2] | White to off-white solid | White to off-white solid |

| Melting Point | 238 °C (subl.)[2] | No data available | Likely a high-melting solid |

| Solubility | Soluble in water | Likely soluble in water and polar organic solvents | Soluble in water and polar organic solvents |

Synthesis and Mechanism

The synthesis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride can be logically approached through the reaction of 2-(trifluoromethyl)benzyl bromide with a protected hydroxylamine, followed by deprotection and salt formation. This multi-step synthesis is detailed below.

Synthesis of 2-(Trifluoromethyl)benzyl Bromide

The key intermediate, 2-(trifluoromethyl)benzyl bromide, can be synthesized via two primary routes:

-

Method A: Bromination of 2-(Trifluoromethyl)benzyl alcohol. This common laboratory method involves the conversion of the benzyl alcohol to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[4]

-

Method B: Free Radical Bromination of 2-(Trifluoromethyl)toluene. This approach utilizes a free radical initiator and a brominating agent such as N-bromosuccinimide (NBS) to selectively brominate the benzylic position.[4] The electron-withdrawing nature of the trifluoromethyl group helps direct the bromination to the benzylic carbon.[4]

Synthesis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine Hydrochloride

A general and effective method for the synthesis of O-benzylhydroxylamine hydrochlorides involves the alkylation of a suitable hydroxylamine precursor with the corresponding benzyl halide.[5]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve hydroxylamine hydrochloride in a suitable solvent such as methanol or ethanol.

-

Base Addition: Slowly add a base, for instance, sodium hydroxide or potassium hydroxide, to the solution at a controlled temperature to generate the free hydroxylamine in situ.

-

Alkylation: Add 2-(trifluoromethyl)benzyl bromide dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.

-

Workup and Extraction: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate to remove unreacted starting material and byproducts.

-

Acidification and Crystallization: The aqueous layer is acidified with hydrochloric acid. The desired O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride will precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to obtain a product of high purity.

Potential Applications in Drug Discovery and Organic Synthesis

O-benzylhydroxylamine derivatives are valuable intermediates in the synthesis of various biologically active molecules.[1] The title compound is a promising building block for creating novel chemical entities with potential therapeutic applications.

-

Synthesis of Oximes and Hydroxamic Acids: The hydroxylamine moiety can readily react with aldehydes and ketones to form oximes, or with carboxylic acids and their derivatives to form hydroxamic acids. These functional groups are present in a wide range of pharmaceuticals.

-

Precursor for Heterocyclic Compounds: This compound can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems, which form the core of many drugs.

-

Modulation of Biological Pathways: The introduction of the 2-(trifluoromethyl)benzyl group could lead to derivatives with specific biological activities. For instance, related O-alkylhydroxylamines have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[3]

Safety and Handling

-

General Hazards: Similar to other hydroxylamine derivatives, this compound should be handled with care. It may be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] It is likely to be an irritant to the skin, eyes, and respiratory system.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] Work in a well-ventilated area or a fume hood.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Keep the container tightly sealed.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride represents a valuable and specialized building block for chemical synthesis and drug discovery. The presence of the ortho-trifluoromethyl group offers a strategic advantage for modulating the physicochemical and biological properties of derivative compounds. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and the properties of closely related analogues. Further research into this compound and its derivatives is warranted to fully explore its potential in the development of novel therapeutics and other advanced materials.

References

-

PubChem. O-Benzylhydroxylamine. [Link]

-

Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. [Link]

-

Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2148. [Link]

- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

- Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

-

ResearchGate. O -Benzylhydroxylamine Hydrochloride. [Link]

-

PharmaCompass. benzylhydroxylamine hydrochloride. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

SciSpace. Method for producing 2-fluoro-6-(trifluoromethyl)benzyl bromide and 2-fluoro-6-(trifluoromethyl)benzylamine. [Link]

-

National Institutes of Health. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 6. O-Benzylhydroxylamine | C7H9NO | CID 102313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. N-benzylhydroxylamine hydrochloride | C7H10ClNO | CID 11332622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride properties

Technical Guide: O-(2-(Trifluoromethyl)benzyl)hydroxylamine Hydrochloride

Executive Summary This technical guide provides an in-depth analysis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride (CAS: 215599-92-1), a specialized building block used primarily in the synthesis of metabolically stable oxime ethers. While simple O-benzyl hydroxylamines are common, the ortho-trifluoromethyl substitution introduces unique steric and electronic properties that significantly alter the pharmacokinetics (PK) of downstream drug candidates. This guide covers its physicochemical profile, synthetic utility, validated experimental protocols, and structural biology implications.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This compound serves as a "masked" nucleophile. The hydrochloride salt form is preferred for its enhanced stability against oxidation and improved shelf-life compared to the free base.

Table 1: Technical Specifications

| Property | Data | Notes |

| IUPAC Name | O-[2-(Trifluoromethyl)phenyl]methylhydroxylamine hydrochloride | |

| CAS Number | 215599-92-1 | Distinct from the 3-isomer (15256-07-2) and 4-isomer (321574-29-2). |

| Molecular Formula | C₈H₈F₃NO · HCl | |

| Molecular Weight | 227.61 g/mol | Free base MW: 191.15 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |

| Solubility | Soluble in Water, Methanol, DMSO | Limited solubility in non-polar ethers (Et₂O). |

| Functional Group | Aminooxy (-O-NH₂) | High nucleophilicity (alpha-effect). |

| Fluorine Content | ~25% by mass | Enhances lipophilicity and metabolic resistance. |

Part 2: Structural Biology & Medicinal Chemistry Implications[1]

The strategic incorporation of the 2-(trifluoromethyl)benzyl moiety is rarely accidental. It is employed to solve specific medicinal chemistry challenges:

1. Metabolic Blockade (Cytochrome P450): The benzylic position is a common "soft spot" for metabolic oxidation (hydroxylation) by CYP450 enzymes. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group deactivates the benzylic protons, making them less susceptible to radical abstraction and oxidative degradation.

2. The "Ortho" Effect & Conformation: Unlike para-substitution, the ortho-CF₃ group exerts significant steric pressure. In oxime ether derivatives, this forces the side chain into specific conformational preferences, potentially locking the molecule into a bioactive conformation that fits restricted binding pockets (e.g., kinase hinge regions).

3. Lipophilicity Modulation: The -CF₃ group is highly lipophilic. Introducing this moiety can increase the LogP of a lead compound by approximately 1.0–1.2 units, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

Part 3: Experimental Protocols

Protocol A: Synthesis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine HCl

Rationale: Commercial supplies can be expensive or impure. The Gabriel Synthesis route (via N-hydroxyphthalimide) is the most robust method, avoiding poly-alkylation issues common with direct amine alkylation.

Workflow Diagram (Graphviz):

Figure 1: Step-wise synthesis via the Gabriel route to ensure mono-substitution.

Step-by-Step Methodology:

-

Alkylation:

-

Dissolve N-hydroxyphthalimide (1.0 equiv) in DMF. Add triethylamine (1.1 equiv).

-

Add 2-(trifluoromethyl)benzyl bromide (1.0 equiv) dropwise.

-

Critical Control Point: Maintain temperature at 70°C. Higher temperatures promote degradation.

-

Monitor via TLC (Hexane:EtOAc 7:3). The bromide spot should disappear.

-

Workup: Pour into ice water. Filter the precipitated phthalimide intermediate.

-

-

Deprotection (Hydrazinolysis):

-

Suspend the intermediate in Ethanol. Add Hydrazine hydrate (1.2 equiv).

-

Reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.[1]

-

Cool to room temperature and filter off the phthalhydrazide byproduct.

-

-

Salt Formation:

-

Concentrate the filtrate (containing the free amine).

-

Redissolve in diethyl ether.

-

Add 4M HCl in Dioxane dropwise. The hydrochloride salt will precipitate immediately.

-

Filter and wash with cold ether.[1]

-

Self-Validation (QC):

-

¹H NMR (DMSO-d₆): Look for the benzylic -CH₂- singlet around δ 5.2-5.3 ppm . The absence of aromatic phthalimide peaks (δ 7.8 ppm) confirms deprotection.

-

¹⁹F NMR: Single peak around -60 ppm (relative to CFCl₃).

Protocol B: General Procedure for Oxime Ether Ligation

Context: This reaction conjugates the hydroxylamine to a ketone/aldehyde pharmacophore.

Mechanism Diagram (Graphviz):

Figure 2: Mechanism of oxime ether formation. Note that the reaction is pH-sensitive.

Methodology:

-

Preparation: Dissolve the aldehyde/ketone (1.0 mmol) and O-(2-(trifluoromethyl)benzyl)hydroxylamine HCl (1.2 mmol) in Methanol (5 mL).

-

Buffering: Add Pyridine (1.5 equiv) or Sodium Acetate (1.5 equiv).

-

Why? The HCl salt is acidic. If the pH is too low (<3), the amine is protonated and non-nucleophilic. If too high (>6), the carbonyl is not activated. Optimal pH is 4.5.

-

-

Reaction: Stir at room temperature for 2–16 hours.

-

Note: The steric bulk of the ortho-CF₃ group may slow down the reaction compared to unsubstituted benzyl hydroxylamine. Heating to 50°C may be required for hindered ketones.

-

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove pyridine) and Brine. Dry over Na₂SO₄.[1]

Part 4: Handling & Safety Data[1]

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under Nitrogen at 2-8°C.

-

Acidity: Solutions are acidic. Corrosive to mucous membranes.[2]

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Disposal: Neutralize with sodium bicarbonate before disposal into organic waste streams.

References

-

Ningbo Inno Pharmchem. (2025).[3] Innovating with Chemical Intermediates: A Look at O-[2-(Trifluoromethyl)benzyl]hydroxylamine Hydrochloride. Retrieved from

-

Sigma-Aldrich. O-(4-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride Product Page (Analogue Reference). Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Emami, S., & Foroumadi, A. (2015).[2] One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. Retrieved from

-

Chem-Impex. O-Benzyl-hydroxylamine hydrochloride Safety Data Sheet. Retrieved from

Sources

The Strategic Intermediate: A Technical Guide to O-(2-(Trifluoromethyl)benzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Topic: O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride CAS Number: 215599-92-1

Introduction: The Emergence of a Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the availability of versatile chemical intermediates that serve as foundational scaffolds for constructing complex therapeutic agents. O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride, identified by the CAS number 215599-92-1, has emerged as a critical building block, particularly in the synthesis of biologically active compounds.[1][2] Its unique structural features, most notably the presence of a trifluoromethyl group on the benzyl moiety, impart desirable physicochemical properties to target molecules, making it a valuable asset in the medicinal chemist's toolbox.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides an in-depth exploration of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride, covering its synthesis, physicochemical properties, key applications in drug development, and essential safety and handling protocols.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective utilization in synthesis and process development. While specific experimental data for O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is not extensively documented in publicly available literature, we can infer its characteristics based on the properties of analogous compounds and general chemical principles.

| Property | Value | Source/Justification |

| CAS Number | 215599-92-1 | |

| Molecular Formula | C₈H₉F₃NO·HCl | Derived from structure |

| Molecular Weight | 227.62 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds[3] |

| Melting Point | Not available | |

| Solubility | Soluble in water, methanol, and DMSO.[4] | Inferred from the hydrochloride salt nature and data on analogous compounds. |

| Stability | Hygroscopic; sensitive to moisture.[3] | Common characteristic of hydroxylamine salts. |

Spectral Data (Predicted and Inferred from Analogs):

-

¹H NMR: Protons on the benzyl group and the methylene bridge would exhibit characteristic shifts. The aromatic protons would be influenced by the electron-withdrawing trifluoromethyl group. The protons of the hydroxylamine moiety would also be present.[3]

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the trifluoromethyl carbon, the methylene carbon, and the carbons of the hydroxylamine.

-

IR Spectroscopy: Characteristic peaks would be expected for N-H, O-H, C-H (aromatic and aliphatic), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and cleavage of the benzyl-oxygen bond.

Synthesis and Mechanistic Insights

The synthesis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride typically proceeds via the O-alkylation of a protected hydroxylamine derivative with 2-(trifluoromethyl)benzyl halide, followed by deprotection. A common and efficient method involves a one-pot reaction sequence.

General Synthetic Pathway

A representative synthetic workflow.

Detailed Experimental Protocol (Adapted from general procedures for O-benzyl hydroxylamines)

Step 1: O-Alkylation of N-Hydroxyphthalimide

-

To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of N-hydroxyphthalimide.

-

To this suspension, add 2-(trifluoromethyl)benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid, N-(2-(trifluoromethyl)benzyloxy)phthalimide, by filtration, wash with water, and dry under vacuum.

Causality Behind Experimental Choices:

-

N-Hydroxyphthalimide: This reagent serves as a protected form of hydroxylamine, preventing undesired side reactions. The phthalimide group is a robust protecting group that can be cleaved under specific conditions.

-

Potassium Carbonate: A mild inorganic base is used to deprotonate the hydroxyl group of N-hydroxyphthalimide, generating the nucleophile for the subsequent alkylation reaction.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile.

Step 2: Deprotection via Hydrazinolysis

-

Suspend the crude N-(2-(trifluoromethyl)benzyloxy)phthalimide in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the suspension.

-

Reflux the reaction mixture for 2-3 hours. A white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter off the phthalhydrazide.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-(2-(trifluoromethyl)benzyl)hydroxylamine as an oil.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: Hydrazine is a strong nucleophile that effectively cleaves the phthalimide protecting group through a cyclization-elimination mechanism, releasing the desired hydroxylamine.

-

Ethanol: Serves as a suitable solvent for the reactants and facilitates the precipitation of the phthalhydrazide byproduct, simplifying the workup.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude O-(2-(trifluoromethyl)benzyl)hydroxylamine in a suitable organic solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-(2-(trifluoromethyl)benzyl)hydroxylamine hydrochloride.

Causality Behind Experimental Choices:

-

HCl in Ether: The use of an ethereal solution of HCl allows for the controlled precipitation of the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

Key Applications in Drug Development

The primary utility of O-(2-(trifluoromethyl)benzyl)hydroxylamine hydrochloride in drug development lies in its role as a precursor for synthesizing molecules containing an oxime or a hydroxylamine functionality.[1]

Formation of Oximes: A Gateway to Bioactive Molecules

O-substituted hydroxylamines readily react with aldehydes and ketones in a condensation reaction to form stable O-substituted oximes. This reaction is a cornerstone of bioconjugation chemistry and is widely used in the synthesis of various therapeutic agents.[5]

General scheme for oxime formation.

Experimental Protocol: Oxime Formation

-

Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Add O-(2-(trifluoromethyl)benzyl)hydroxylamine hydrochloride (1.1 eq) to the solution.

-

If starting from the hydrochloride salt, add a mild base like sodium acetate or pyridine (1.2 eq) to liberate the free hydroxylamine in situ.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration, often acid or base-catalyzed, leads to the formation of the C=N double bond of the oxime.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

A significant application of O-benzylhydroxylamine derivatives is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting immune tolerance and allowing cancer cells to evade the host's immune system.

O-benzylhydroxylamine and its derivatives, including the 2-(trifluoromethyl) substituted analog, have been identified as potent inhibitors of IDO1. The proposed mechanism of inhibition involves the coordination of the hydroxylamine nitrogen to the heme iron in the active site of the enzyme, mimicking a key intermediate in the catalytic cycle. The trifluoromethyl group can further enhance binding affinity and improve pharmacokinetic properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling O-(2-(trifluoromethyl)benzyl)hydroxylamine hydrochloride.

-

Hazard Identification: Based on data for analogous compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[7]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and should be protected from moisture.[3][8]

Conclusion

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride stands out as a strategically important intermediate for researchers and professionals in drug development. Its trifluoromethyl-substituted benzyl moiety offers a valuable handle for modulating the properties of lead compounds. The ability to readily form oximes provides a versatile platform for the synthesis of a diverse range of bioactive molecules. Furthermore, its demonstrated potential as a scaffold for IDO1 inhibitors highlights its significance in the burgeoning field of cancer immunotherapy. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the quest for novel therapeutics.

References

- Google Patents. Purification method of O-benzylhydroxylamine hydrochloride.

-

PubChem. O-Benzylhydroxylamine. [Link]

-

ResearchGate. O -Benzylhydroxylamine Hydrochloride. [Link]

- Google Patents. Method for preparing O-benzylhydroxylamine hydrochloride.

-

PubChem. N-benzylhydroxylamine hydrochloride. [Link]

-

Cardiff University ORCA. NEW CHEMISTRY OF HYDROXYLA MINES. [Link]

-

PubMed. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. [Link]

- Google Patents. Substituted indolo[2,1-b]quinazolines as inhibitors of tryptophan dioxygenase and indoleamine 2,3-dioxygenase 1.

-

YouTube. Action of Hydroxylamine on Aldehyde and Ketone. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

-

CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

- Google Patents. Hsd17b13 inhibitors and/or degraders.

- Google Patents.

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]

-

PubMed. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN104926681A - Purification method of O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

O-(2-(Trifluoromethyl)benzyl)hydroxylamine HCl: A Technical Guide for Advanced Chemical Synthesis

Introduction: Strategic Importance in Medicinal Chemistry

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride (CAS No. 215599-92-1) is a specialized hydroxylamine derivative that serves as a critical building block for researchers in drug discovery and development.[1] Its structure is distinguished by two key features: the reactive hydroxylamine moiety and the 2-(trifluoromethyl)benzyl group. The hydroxylamine portion provides a versatile handle for forming oximes and other nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2]

The strategic placement of the trifluoromethyl (-CF₃) group at the ortho position of the benzyl ring is of particular significance. The -CF₃ group is a well-established bioisostere for other chemical groups and is known to significantly enhance key drug-like properties. These enhancements include increased metabolic stability (by blocking sites of oxidation), improved lipophilicity (which can aid in cell membrane permeability), and altered electronic properties that can modulate binding affinity to biological targets.[1] This guide provides a comprehensive overview of the core physicochemical properties, a validated synthesis workflow, analytical characterization, and safe handling protocols for this high-value chemical intermediate.

Physicochemical Properties

The fundamental properties of O-(2-(Trifluoromethyl)benzyl)hydroxylamine HCl are summarized below. This data provides the foundational parameters required for reaction planning, formulation, and quality control.

| Property | Value | Source(s) |

| CAS Number | 215599-92-1 | [3] |

| Molecular Formula | C₈H₉ClF₃NO | [3] |

| Molecular Weight | 227.61 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 135-140 °C | [3] |

| Purity | Typically ≥99% (by HPLC) | [4] |

| Solubility | Inferred from non-fluorinated analog: Soluble in DMSO, methanol, and hot water. Limited solubility in aqueous buffers (e.g., PBS ~1 mg/mL). | [5] |

| Storage Conditions | Sealed in a dry, inert atmosphere at room temperature. Hygroscopic nature is likely. | [6] |

Synthesis and Purification: A Validated Workflow

The synthesis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine HCl is most reliably achieved via a nucleophilic substitution reaction. The causality behind this experimental choice lies in the straightforward and high-yielding nature of alkylating N-hydroxyphthalimide, followed by a clean deprotection step.

Diagram: Synthesis Workflow

Caption: Synthetic pathway for O-(2-(Trifluoromethyl)benzyl)hydroxylamine HCl.

Step-by-Step Experimental Protocol

PART A: Synthesis of N-(2-(Trifluoromethyl)benzyloxy)phthalimide

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Hydroxyphthalimide (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Causality: This deprotonates the hydroxylamine, forming the nucleophilic phthalimide salt required for the subsequent substitution.

-

Alkylation: After stirring for 30 minutes at 0 °C, add 2-(Trifluoromethyl)benzyl bromide (1.05 eq) dropwise via syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding ice-cold water. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

PART B: Synthesis of O-(2-(Trifluoromethyl)benzyl)hydroxylamine HCl

-

Deprotection: Suspend the crude intermediate from Part A in ethanol (EtOH). Add hydrazine monohydrate (1.5 eq). Causality: Hydrazine acts as a nucleophile to cleave the phthalimide protecting group, forming the stable phthalhydrazide byproduct and liberating the free hydroxylamine.

-

Reflux: Heat the mixture to reflux for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.

-

Isolation of Free Base: Cool the reaction to room temperature and filter off the phthalhydrazide solid. Wash the solid with a small amount of cold ethanol. Concentrate the filtrate under reduced pressure to yield the crude free base as an oil.

-

Salt Formation: Dissolve the crude oil in diethyl ether. Cool to 0 °C and add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete and the solution is acidic.

-

Purification: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield O-(2-(Trifluoromethyl)benzyl)hydroxylamine HCl. For higher purity, recrystallization from a solvent system like isopropanol/ether is recommended.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data serves as a self-validating system for researchers.

Diagram: Analytical Workflow

Caption: Standard analytical workflow for compound verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 5.0-5.2 ppm), aromatic protons in the 7.4-7.8 ppm region with splitting patterns consistent with ortho-substitution, and a broad signal for the -ONH₃⁺ protons further downfield (>10 ppm).

-

¹⁹F NMR Spectroscopy: A singlet is expected for the -CF₃ group, providing unambiguous confirmation of its presence.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent ion corresponding to the free base [M+H]⁺ at m/z ≈ 192.06, confirming the molecular weight of the cationic species.

-

HPLC Analysis: A reverse-phase HPLC method should indicate a purity of ≥99% by peak area integration.

Applications in Research and Drug Development

O-(2-(Trifluoromethyl)benzyl)hydroxylamine HCl is a strategic reagent for introducing a metabolically robust, lipophilic moiety into a lead compound. Its primary application is in the formation of oxime ethers from aldehydes and ketones.

-

Scaffold Elaboration: The resulting oxime ether linkage is stable and provides a defined geometry, making it a valuable tool for linking different molecular fragments in fragment-based drug discovery (FBDD).

-

Bioisosteric Replacement: The 2-(trifluoromethyl)benzyloxyamino group can be used as a bioisostere for other functional groups, such as esters or amides, to improve pharmacokinetic properties without sacrificing binding affinity.

-

Heterocycle Synthesis: This reagent is a precursor for synthesizing various nitrogen- and oxygen-containing heterocyclic systems, which are core components of many approved drugs.[7]

Safe Handling and Storage

As with all amine hydrochlorides and fluorinated compounds, proper safety protocols are mandatory. The following guidelines are based on data from structurally related compounds.[1][8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. The compound is likely a skin and eye irritant.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is likely hygroscopic; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.[5]

-

Spill & Disposal: In case of a spill, contain the solid material, avoiding dust generation, and transfer it to a sealed container for disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

O-(2-(Trifluoromethyl)benzyl)hydroxylamine HCl is a sophisticated chemical intermediate whose value is defined by the strategic combination of a reactive hydroxylamine and a property-enhancing trifluoromethylbenzyl group. A thorough understanding of its synthesis, analytical profile, and handling requirements enables researchers to confidently and effectively utilize this reagent in the design and synthesis of next-generation therapeutics.

References

-

LookChem. (n.d.). O-[2-(TRIFLUOROMETHYL)BENZYL]HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). N-benzylhydroxylamine hydrochloride. PubChem Compound Summary for CID 11332622. Retrieved from [Link]

-

Li, M., et al. (2021). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Innovating with Chemical Intermediates: A Look at O-[2-(Trifluoromethyl)benzyl]hydroxylamine Hydrochloride. Retrieved from [Link]

- Google Patents. (2012). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

-

PubChem. (n.d.). O-Benzylhydroxylamine. PubChem Compound Summary for CID 102313. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]

- 6. O-Benzylhydroxylamine | C7H9NO | CID 102313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. N-benzylhydroxylamine hydrochloride | C7H10ClNO | CID 11332622 - PubChem [pubchem.ncbi.nlm.nih.gov]

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Profile of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride. While direct, published solubility data for this specific molecule is scarce, this document synthesizes information on structurally related analogs and the known physicochemical effects of trifluoromethyl substitution to build a robust predictive model. We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, complete with methodologies for analytical quantification via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. This guide is intended for researchers, drug development scientists, and formulation experts who require a deep, practical understanding of this compound's solubility characteristics to advance their research and development objectives.

Introduction: The Critical Role of Solubility

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is a substituted benzylhydroxylamine derivative. Such compounds are valuable building blocks in medicinal chemistry, often used in the synthesis of novel therapeutic agents. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2]

However, these modifications profoundly impact a molecule's physicochemical properties, most notably its aqueous solubility. Solubility is a gatekeeper parameter in drug development; poor solubility can severely limit oral bioavailability, complicate formulation, and produce unreliable results in biological assays.[3] As a hydrochloride salt, the compound is designed to improve aqueous solubility compared to its free base form.[4][5][6] This guide provides the scientific rationale and detailed methodologies to accurately characterize this critical attribute.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's solubility is governed by a delicate balance between its lipophilicity (affinity for non-polar environments) and the strength of its crystal lattice (how tightly the molecules are packed in a solid state).

Influence of the Trifluoromethyl (-CF3) Group

The ortho-trifluoromethyl substitution on the benzyl ring is the key structural feature influencing the solubility of the target molecule compared to its unsubstituted parent, O-benzylhydroxylamine hydrochloride.

-

Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch-Fujita π constant of +0.88), meaning it increases the molecule's affinity for non-polar solvents and lipids.[1][2] This is a critical factor for enhancing membrane permeability but can concurrently decrease aqueous solubility.[7]

-

Electronic Effects: As a strong electron-withdrawing group, the -CF3 moiety can lower the basicity (pKa) of the hydroxylamine nitrogen.[2] This change in ionization state at a given pH will directly affect solubility.

-

Crystal Lattice Energy: The bulky and rigid nature of the -CF3 group can disrupt the efficient packing of molecules in a crystal lattice.[8] A reduction in crystal lattice energy can lead to an increase in solubility, potentially counteracting the effect of increased lipophilicity. The final solubility is a net result of these competing factors.

Predicted Solubility Profile

Based on these principles, we can formulate a hypothesis for the solubility of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride:

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 1.2 - 6.8) | Moderate to Low | As a hydrochloride salt of a weak base, solubility is expected to be highest at acidic pH where the amine is fully protonated.[6][9] However, the high lipophilicity of the trifluoromethylated ring will likely limit overall aqueous solubility compared to the unsubstituted analog. Solubility is predicted to decrease as the pH approaches the pKa of the hydroxylamine. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | At physiological pH, a greater fraction of the compound will exist as the less soluble free base, likely leading to significantly lower solubility compared to acidic conditions. |

| Organic Solvents (DMSO, Methanol) | High | The organic nature of the molecule, enhanced by the lipophilic -CF3 group, suggests high solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol. |

Protocols for Experimental Solubility Determination

To obtain reliable data, it is imperative to distinguish between two types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility is the true equilibrium solubility of a compound, measured by allowing an excess of the solid material to equilibrate with a solvent over an extended period. This is the gold standard for formulation and biopharmaceutical classification.[3][10]

-

Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO). It is a high-throughput method used in early drug discovery to flag potential solubility issues.[10][11][12]

Workflow for Solubility Determination

The overall process for accurately determining solubility involves sample preparation, equilibration, separation of solid from the supernatant, and finally, quantification.

Caption: General workflow for solubility determination.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is aligned with ICH guidelines for biopharmaceutical classification.[13][14]

Objective: To determine the equilibrium solubility of the compound in various aqueous buffers.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH levels across the physiological range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate, and pH 6.8 phosphate).[13]

-

Sample Preparation: Add an excess amount of solid O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride to vials containing a known volume of each buffer. "Excess" means enough solid should remain visible at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath set to 37 ± 1°C for 24 to 48 hours. This extended time ensures equilibrium is reached.[15]

-

Sample Collection: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm PVDF syringe filter to remove any undissolved particles. Centrifugation is a valid alternative.[15]

-

Dilution: Immediately dilute the clear filtrate with mobile phase or a suitable solvent to prevent precipitation post-filtration and to bring the concentration within the linear range of the analytical method.[15]

-

Quantification: Analyze the diluted samples using a validated analytical method (see Section 4) against a calibration curve prepared from known concentrations of the compound.

-

pH Measurement: Measure the final pH of the saturated solution to check for any shifts during the experiment.

Protocol: Kinetic Solubility

Objective: To rapidly assess the solubility of the compound upon precipitation from a DMSO stock solution.

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay Plate Preparation: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells (e.g., 2 µL of stock into 198 µL of buffer for a final DMSO concentration of 1%).

-

Incubation: Seal the plate and shake at room temperature for 1 to 2 hours.[12]

-

Precipitate Removal: Use a solubility filter plate (e.g., Millipore MultiScreen) and vacuum manifold to filter the samples into a clean collection plate.[12]

-

Quantification: Analyze the filtrate directly or after appropriate dilution using an analytical method. The concentration is compared to standards prepared in the same buffer/DMSO mixture.

Analytical Quantification Methodologies

Accurate quantification of the dissolved compound is crucial. Due to the aromatic benzyl ring, UV-based detection methods are highly suitable.[16]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its specificity and ability to separate the parent compound from any potential degradants or impurities.[3]

Caption: Typical HPLC-UV system configuration.

Suggested HPLC-UV Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure sharp peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The benzyl ring should have a strong UV absorbance. A preliminary scan should be performed, but detection around 220-230 nm is a logical starting point.[17]

-

Calibration: A standard curve should be generated using at least five concentrations of the compound prepared in the same diluent as the samples. The curve must demonstrate linearity (R² > 0.99).

Self-Validation Check: The specificity of the method should be confirmed by ensuring that there are no interfering peaks from the buffer or DMSO at the retention time of the analyte.

UV-Vis Spectroscopy

For a higher-throughput or simpler assay, direct UV-Vis spectroscopy can be used, although it is less specific than HPLC.[16]

Methodology:

-

Generate a calibration curve by measuring the absorbance of several known concentrations of the compound in the same buffer matrix as the samples.

-

Determine the λmax (wavelength of maximum absorbance) for the compound.

-

Measure the absorbance of the filtered and diluted solubility samples at the determined λmax.

-

Calculate the concentration using the Beer-Lambert law and the calibration curve.

Causality Note: This method's accuracy depends on the assumption that the only absorbing species in the solution is the parent compound. It is susceptible to interference from impurities or degradants, which is why HPLC is the more authoritative method.[18][19]

Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

| Assay Type | Solvent/Buffer | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (mM) | Final pH |

| Thermodynamic | pH 1.2 HCl | 37 | [Experimental Value] | [Calculated Value] | [Measured Value] |

| Thermodynamic | pH 4.5 Acetate | 37 | [Experimental Value] | [Calculated Value] | [Measured Value] |

| Thermodynamic | pH 6.8 Phosphate | 37 | [Experimental Value] | [Calculated Value] | [Measured Value] |

| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | 7.4 |

Conclusion

Characterizing the solubility of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride requires a methodical approach grounded in established physicochemical principles and validated experimental techniques. The presence of the ortho-trifluoromethyl group is predicted to increase the compound's lipophilicity, likely resulting in moderate to low aqueous solubility that is highly dependent on pH. For drug development professionals, obtaining precise thermodynamic solubility data using the shake-flask method is critical for formulation strategies and biopharmaceutical assessment. The kinetic solubility assay serves as an invaluable high-throughput tool for early-stage discovery and candidate selection. By employing the robust protocols and analytical methods detailed in this guide, researchers can generate reliable and reproducible solubility data, enabling informed decision-making in the advancement of new chemical entities.

References

-

Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved January 28, 2026, from [Link]

-

Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics. Retrieved January 28, 2026, from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 28, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 28, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 28, 2026, from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved January 28, 2026, from [Link]

-

Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Retrieved January 28, 2026, from [Link]

-

ScienceMadness. (2011). Solubility of organic amine salts. Retrieved January 28, 2026, from [Link]

-

ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved January 28, 2026, from [Link]

-

Pion Inc. (n.d.). Solubility and Supersaturation - A Brief Introduction. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved January 28, 2026, from [Link]

-

The Open Medicinal Chemistry Journal. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Retrieved January 28, 2026, from [Link]

-

Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

-

Chemistry LibreTexts. (2020). Amines as Bases. Retrieved January 28, 2026, from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved January 28, 2026, from [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved January 28, 2026, from [Link]

-

Pion Inc. (2015). Pion PULSE™ | pKa, log P, log D and solubility analyzer. YouTube. Retrieved January 28, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 28, 2026, from [Link]

-

Kumar, T., et al. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science. Retrieved January 28, 2026, from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons. Retrieved January 28, 2026, from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved January 28, 2026, from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaivers. Retrieved January 28, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. evotec.com [evotec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Isolation (Recovery) [chem.ualberta.ca]

- 7. nbinno.com [nbinno.com]

- 8. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencemadness.org [sciencemadness.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. asianpubs.org [asianpubs.org]

- 12. enamine.net [enamine.net]

- 13. database.ich.org [database.ich.org]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. who.int [who.int]

- 16. researchgate.net [researchgate.net]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. biomedgrid.com [biomedgrid.com]

- 19. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Linchpin: A Guide to Intermediates in Modern Organic Synthesis

Abstract

In the intricate art of molecular construction that is organic synthesis, the final product is often the result of a carefully orchestrated sequence of reactions. At the heart of this sequence lies the intermediate : a molecular entity that is neither starting material nor final product, but a critical stepping stone on the synthetic pathway.[1][2] This guide provides an in-depth technical exploration of the role of intermediates, moving beyond a simple definition to illuminate their strategic importance in developing efficient, scalable, and elegant synthetic routes. We will delve into the causality behind experimental choices, examine key classes of intermediates with field-proven protocols, and analyze a real-world pharmaceutical synthesis to underscore their central role in drug development and materials science.[3][]

The Strategic Imperative of the Intermediate

At its core, a multi-step synthesis is a journey from simple, commercially available starting materials to a complex target molecule.[5] Intermediates are the crucial waypoints on this journey. Their strategic importance can be understood through several key concepts:

-

Management of Complexity: Intermediates allow chemists to build molecular complexity in a stepwise and controlled manner. Each step can be optimized to install a specific functional group or stereocenter, with the resulting intermediate being purified to ensure that impurities are not carried forward, which is critical for the safety and efficacy of the final product.[6][7]

-

Convergent vs. Linear Synthesis: The structure of a synthetic plan dramatically impacts its overall efficiency. A linear synthesis, where steps are performed sequentially on a single molecular backbone, suffers from a multiplicative loss in yield. In contrast, a convergent synthesis prepares several advanced intermediates independently and then combines them in the final stages.[8] This approach significantly improves overall yield by reducing the number of steps in the longest linear sequence.[9][10]

Caption: Comparison of Linear and Convergent Synthetic Strategies.

The choice between these strategies is a critical decision in process chemistry, where overall yield directly impacts economic viability and sustainability. Convergent strategies, built upon the synthesis and coupling of key intermediates, are almost always preferred for complex targets.[11]

Key Classes of Intermediates: The Workhorses of Synthesis

Countless types of intermediates exist, but certain classes have proven so versatile that they represent a core part of the synthetic chemist's toolkit. Here, we examine two such classes: organometallic reagents and enamines.

Organometallic Intermediates: The Grignard Reagent

Discovered by Victor Grignard (Nobel Prize, 1912), Grignard reagents are organomagnesium halides (R-MgX) that function as powerful carbon nucleophiles.[12] Their utility stems from the reversal of polarity (a concept known as umpolung) at the carbon atom.[13] In a typical alkyl halide (R-X), the carbon is electrophilic. Upon reaction with magnesium metal, the C-Mg bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.

Mechanism of Formation and Reaction:

The formation involves the insertion of magnesium metal into a carbon-halogen bond, a reaction that must be conducted under strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the reagent.[12][14]

Caption: Formation and Reaction Pathway of a Grignard Reagent.

The Grignard intermediate is rarely isolated. It is generated in situ and immediately used in a subsequent reaction, most commonly an addition to a carbonyl group (aldehyde, ketone, ester) to form a new carbon-carbon bond.[15][16] The reaction with a ketone, for example, proceeds via a nucleophilic attack on the electrophilic carbonyl carbon to form a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.

Enamine Intermediates: The Neutral Enolate Equivalent

The Stork enamine reaction, developed by Gilbert Stork, provides a milder, neutral alternative to using strongly basic enolates for the α-alkylation and acylation of ketones and aldehydes.[17] An enamine is formed by the reversible reaction of a carbonyl compound with a secondary amine (e.g., pyrrolidine, morpholine).[18]

The nucleophilicity of the enamine arises from a key resonance structure that places a negative charge on the α-carbon, making it analogous to an enolate but without requiring a strong base for its formation.[19][20]

Mechanism of Stork Enamine Alkylation:

The overall process occurs in three main stages:

-

Enamine Formation: The ketone or aldehyde is condensed with a secondary amine under mildly acidic conditions (pH 4-5) with removal of water.[21]

-

Alkylation: The nucleophilic enamine intermediate attacks an electrophile, such as an alkyl halide, in a standard SN2 reaction. This forms an iminium salt intermediate.[19]

-

Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, now α-substituted, and release the secondary amine.[17]

This strategy offers significant advantages, including minimizing polyalkylation and avoiding self-condensation side reactions that can plague base-catalyzed enolate alkylations.[19][22]

Case Study: Convergent Synthesis of Sildenafil (Viagra®)

The industrial synthesis of Sildenafil, the active ingredient in Viagra®, is a prime example of a sophisticated, convergent strategy that relies on the preparation and coupling of two key intermediates.[23] The initial medicinal chemistry route was linear and inefficient for large-scale production.[24] The process chemistry route, however, was redesigned for efficiency.[25]

A crucial intermediate is 2-ethoxy-5-(4-methylpiperazine-1-ylsulfonyl)benzoic acid .[26] This molecule is synthesized in one branch of the convergent pathway. The other key intermediate is an aminopyrazole derivative.

Caption: Simplified Convergent Synthesis of Sildenafil.

This convergent approach allows for the independent optimization and large-scale production of each intermediate.[25] The final coupling and cyclization steps combine these complex fragments, leading to a much higher overall yield and a more economically viable manufacturing process compared to the initial linear route.[24]

Experimental Protocols & Self-Validating Systems

A trustworthy protocol is one that is detailed and reproducible. The causality behind each step—the choice of solvent, temperature, and workup procedure—is critical for success.

Protocol: Synthesis of a Grignard Reagent (Phenylmagnesium Bromide) and Reaction with a Ketone

This protocol describes the formation of phenylmagnesium bromide from bromobenzene and its subsequent reaction with benzophenone to yield triphenylmethanol.

Causality & Field Insights:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react violently with protic solvents like water.[12] All glassware must be oven- or flame-dried, and anhydrous ether is used as the solvent. The ether also serves to solvate and stabilize the Grignard reagent.

-

Initiation: The reaction between magnesium and the alkyl halide can be slow to start. A crystal of iodine or physical crushing of the magnesium is often used to activate the magnesium surface by removing the passivating oxide layer.[27]

-

Temperature Control: The reaction is exothermic. The addition of the alkyl halide should be controlled to maintain a gentle reflux.[28]

-

Workup: A weak acid (like aqueous ammonium chloride or dilute HCl) is used to quench the reaction. This protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts (Mg(OH)X) for easy removal.[29]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

-

Reagent Preparation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine.

-

Initiation: Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The disappearance of the iodine color and the onset of cloudiness/reflux indicates initiation.

-

Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for an additional 30 minutes to ensure complete reaction.[28] The solution should appear cloudy and greyish.

-

Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of benzophenone (0.95 eq) in anhydrous ether dropwise from the dropping funnel.

-

Quench & Workup: After the addition is complete, stir for 15 minutes, then carefully pour the reaction mixture over ice and slowly add 3M HCl to dissolve the white precipitate.[29]

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude triphenylmethanol from a suitable solvent (e.g., ethanol) to obtain the pure product.

Quantitative Data Summary:

| Reactant | Mol. Wt. ( g/mol ) | Moles | Equiv. | Theoretical Yield (g) |

| Mg Turnings | 24.31 | 0.05 | 1.2 | - |

| Bromobenzene | 157.01 | 0.042 | 1.0 | - |

| Benzophenone | 182.22 | 0.04 | 0.95 | 10.41 |

Conclusion

Intermediates are far more than mere transitory molecules; they are the central pillars upon which robust and efficient synthetic strategies are built. They provide the handles to manage molecular complexity, enhance overall yield through convergent design, and enable the construction of vital molecules, from life-saving pharmaceuticals to advanced materials.[3] A deep understanding of the formation, stability, and reactivity of key intermediates like Grignard reagents and enamines is essential for any researcher in the chemical sciences. By mastering the strategic use of intermediates, scientists can transform a linear sequence of reactions into an elegant and powerful synthetic symphony.

References

- The Key Role Of Organic Intermediates In Pharmaceutical Research And Development. (2025). Vertex AI Search.

- Describing a Reaction: Intermediates | Organic Chemistry Class Notes. (n.d.). Fiveable.

- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024). PYG Lifesciences.

- What Are Intermediates in Pharma | APIs vs Intermedi

- Intermediates in Drug Development: Lab to Industry. (n.d.). BOC Sciences.

- Why Pharmaceutical Intermediates Are Crucial for Drug Development and Manufacturing? (2025). Protheragen.

- Principles of Organic Synthesis. (n.d.). MSU Chemistry.

- Convergent synthesis. (n.d.). Wikipedia.

- Multi-Step Reactions: Mechanism & Example. (2024). StudySmarter.

- How do intermediates behave in multi-step reactions? (2025). Keyingchem Blog.

- Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison Chemistry.

- Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. (2018). The Organic Chemistry Tutor, YouTube.

- Stork Enamine Synthesis. (n.d.). Chemistry Steps.

- Stork enamine alkyl

- Stork Enamine Synthesis. (n.d.). NROChemistry.

- Synthetic Strategy – Lecture 6. (2004). Imperial College London.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- Process for the preparation of sildenafil and intermediates thereof. (2010).

- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.

- 3.

- Grignard Reaction. (n.d.).

- The Synthesis of Sildenafil Citrate: A Technical Guide. (n.d.). Benchchem.

- CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Gettysburg College.

- Convergent synthesis: A strategy to synthesize compounds of biological interest. (2010). Der Pharmacia Lettre.

- Grignard reaction. (n.d.). Wikipedia.

- Enamines. (2025). Master Organic Chemistry.

- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PubMed Central.

- Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction. (2025). JoVE.

- Preparation method of sildenafil intermediate. (n.d.).

- CHM 244 Lab Practical- Grignard Reactions. (n.d.). University of Kentucky.

- A Synthesis of Sildenafil. (2018). UKEssays.com.

- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). The Organic Chemistry Tutor, YouTube.

- 8: Synthetic Efficiency. (2020). Chemistry LibreTexts.

Sources

- 1. fiveable.me [fiveable.me]

- 2. How do intermediates behave in multi - step reactions? - Blog - Keyingchem [keyingchemical.com]

- 3. sdbelievechem.com [sdbelievechem.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 7. Why Pharmaceutical Intermediates Are Crucial for Drug Development and Manufacturing? [acetamiprid.com]

- 8. Convergent synthesis - Wikipedia [en.wikipedia.org]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Grignard reaction - Wikipedia [en.wikipedia.org]

- 13. Synthesis [www2.chemistry.msu.edu]

- 14. britthipple.com [britthipple.com]

- 15. Grignard Reaction [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. grokipedia.com [grokipedia.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 20. jove.com [jove.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ukessays.com [ukessays.com]

- 25. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CN113754612B - Preparation method of sildenafil intermediate - Google Patents [patents.google.com]

- 27. web.mnstate.edu [web.mnstate.edu]

- 28. www1.udel.edu [www1.udel.edu]

- 29. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to O-(2-(Trifluoromethyl)benzyl)hydroxylamine Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is a fluorinated analog of the versatile synthetic intermediate, O-benzylhydroxylamine hydrochloride. The introduction of the trifluoromethyl group at the ortho position of the benzyl ring is anticipated to significantly modulate the electronic properties, lipophilicity, and metabolic stability of molecules derived from this building block. This technical guide provides a detailed exploration of the synthesis, putative properties, and potential applications of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride, offering valuable insights for its utilization in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this guide constructs a robust framework based on established synthetic methodologies for analogous compounds and the known reactivity of its constituent functional groups.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (CF₃), in particular, is a favored substituent due to its strong electron-withdrawing nature, high lipophilicity, and its ability to act as a bioisostere for other chemical groups. O-benzylhydroxylamine and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including those with anticancer and antiviral activities.[1][2] They serve as key precursors for oximes and hydroxamic acids, functionalities present in numerous biologically active compounds.[2]